N-[1-(2,5-Dimethylpyrazol-3-YL)-2-oxopiperidin-3-YL]-6-fluoropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-6-fluoropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O2/c1-10-8-14(21(2)20-10)22-7-3-4-12(16(22)24)19-15(23)11-5-6-13(17)18-9-11/h5-6,8-9,12H,3-4,7H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPBSVYEHDEMSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCCC(C2=O)NC(=O)C3=CN=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to act as inhibitors for various protein kinases.
Mode of Action
It is suggested that similar compounds may interact with their targets, leading to inhibition of the target proteins. This interaction could potentially alter the normal functioning of these proteins, leading to changes at the cellular level.
Biochemical Pathways
Given its potential role as a protein kinase inhibitor, it may affect pathways regulated by these kinases. Protein kinases play crucial roles in various cellular processes, including cell growth and proliferation, so their inhibition can have significant downstream effects.
Result of Action
Similar compounds have been reported to induce cell cycle arrest and apoptosis, suggesting potential anti-cancer properties.
Action Environment
The action, efficacy, and stability of N-[1-(2,5-Dimethylpyrazol-3-YL)-2-oxopiperidin-3-YL]-6-fluoropyridine-3-carboxamide can be influenced by various environmental factors. For instance, factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion can significantly influence the catalytic activities of similar compounds.
Biological Activity
N-[1-(2,5-Dimethylpyrazol-3-YL)-2-oxopiperidin-3-YL]-6-fluoropyridine-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and receptor antagonism. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole moiety, a piperidine ring, and a fluorinated pyridine. Its chemical formula can be represented as follows:
1. Receptor Antagonism:
Research indicates that compounds similar to this compound may act as antagonists for bradykinin B1 receptors. This receptor is implicated in various inflammatory processes and pain pathways. By inhibiting this receptor, the compound may alleviate symptoms associated with chronic pain and inflammation .
2. Cytotoxic Activity:
In vitro studies have demonstrated that derivatives of 3,5-dimethylpyrazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that compounds with similar structures induced apoptosis in glioma cells, leading to cell cycle arrest at different phases (G0/G1: 45.1%, S: 32.9%, G2/M: 19.5%) . The effectiveness of these compounds was measured using MTT assays, showing promising IC50 values.
Data Tables
The following table summarizes the cytotoxic effects of related compounds on different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5f | C6 (Glioma) | 5.13 | Induces apoptosis |
| 5-FU | C6 (Glioma) | 8.34 | Standard chemotherapy agent |
| This compound | A549 (Lung) | TBD | TBD |
| This compound | MCF7 (Breast) | TBD | TBD |
Case Studies
Case Study 1: Glioma Treatment
In a controlled study involving glioma cell lines, the compound was shown to significantly reduce cell viability compared to untreated controls. The mechanism was primarily through apoptosis induction, which was confirmed via flow cytometry analysis .
Case Study 2: Receptor Binding Assays
Binding assays conducted on bradykinin B1 receptors illustrated that the compound exhibits high affinity for these receptors, suggesting potential therapeutic applications in pain management and inflammatory diseases .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s design shares motifs with other fluorinated heterocyclic carboxamides documented in recent literature. Below is a comparative analysis of key structural elements:
Key Observations :
- Fluorine Substitution : The target compound’s 6-fluoropyridine aligns with and , where fluorine is used to enhance metabolic stability and binding affinity .
- Heterocyclic Diversity : Unlike the triazolo-pyridine in or the furopyridine in , the target employs a 2-oxopiperidinyl group, which may improve solubility due to its polar carbonyl group .
- Pyrazolyl vs.
Pharmacological and Physicochemical Implications
- Bioavailability : Fluorine in the target compound likely improves membrane permeability, as seen in ’s 4-fluorophenyl derivative .
- Enzyme Selectivity : The 2-oxopiperidinyl group may reduce off-target effects compared to bulkier substituents like cyclopropane in .
- Synthetic Complexity : The target’s synthesis shares carboxamide coupling strategies with compounds in and , though its dimethylpyrazolyl attachment requires regioselective steps .
Research Findings and Trends
- Patent Activity : highlights the pharmaceutical industry’s focus on structurally complex carboxamides for intellectual property protection, suggesting the target compound may follow similar patent strategies .
- Halogenation Trends : Fluorine and chlorine substituents in –3 underscore their role in optimizing pharmacokinetic profiles, supporting the target’s fluoropyridine design .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-[1-(2,5-Dimethylpyrazol-3-YL)-2-oxopiperidin-3-YL]-6-fluoropyridine-3-carboxamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including functional group protection/deprotection and regioselective coupling. For example, similar compounds require sequential condensation of fluoropyridine-carboxamide precursors with substituted piperidinone intermediates under anhydrous conditions (e.g., using DCC/DMAP coupling agents) . Challenges include controlling stereochemistry at the 2-oxopiperidin-3-YL position and minimizing side reactions from the fluoropyridine moiety.
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Structural validation relies on:
- 1H/13C NMR to confirm substituent positions (e.g., distinguishing pyrazole methyl groups at δ 2.1–2.5 ppm and fluoropyridine signals at δ 7.8–8.2 ppm) .
- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ calculated for C19H21FN6O2: 409.1784) .
- X-ray crystallography (if crystalline) to resolve piperidinone ring conformation .
Q. What biological targets are hypothesized for this compound based on structural analogs?
- Methodological Answer : The 2-oxopiperidin-3-YL and fluoropyridine motifs suggest potential kinase or protease inhibition. For example, pyrazolo-piperidine derivatives exhibit activity against serine/threonine kinases, validated via ATP-competitive binding assays . Fluorinated pyridines are linked to enhanced blood-brain barrier penetration in CNS-targeted studies .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the final coupling step in synthesis?
- Methodological Answer : Reaction optimization includes:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of carboxamide intermediates but may promote hydrolysis; anhydrous THF or dichloromethane is preferred for coupling .
- Catalyst selection : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bonds vs. peptide coupling reagents (HATU, EDCI) for amide formation .
- Temperature control : Lower temperatures (0–5°C) reduce fluoropyridine decomposition .
Q. How to resolve contradictions between in silico solubility predictions and experimental solubility data?
- Methodological Answer : Discrepancies arise from:
- Aggregation states : Use dynamic light scattering (DLS) to detect nanoaggregates in aqueous buffers .
- Ionization effects : Measure pH-dependent solubility (e.g., via shake-flask method at pH 1.2–7.4) to identify optimal formulation conditions .
- Co-solvent systems : Test DMSO/PEG-400 mixtures to enhance solubility for in vitro assays without denaturing proteins .
Q. What strategies validate target engagement in cellular assays despite low compound solubility?
- Methodological Answer :
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to enhance intracellular activity at lower concentrations .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
- Competitive fluorescence polarization assays : Use fluorescent tracer molecules to quantify target binding affinity in cell lysates .
Q. How to design structure-activity relationship (SAR) studies for the 2,5-dimethylpyrazole substituent?
- Methodological Answer :
- Isosteric replacements : Replace methyl groups with trifluoromethyl or cyclopropyl to assess steric/electronic effects .
- Positional scanning : Synthesize analogs with dimethyl groups at pyrazole positions 3/4 vs. 1/5 to map binding pocket interactions .
- Molecular docking : Use cryo-EM or X-ray structures of target proteins (e.g., PDB entries) to simulate substituent interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
